Cas9-IN-1

Description

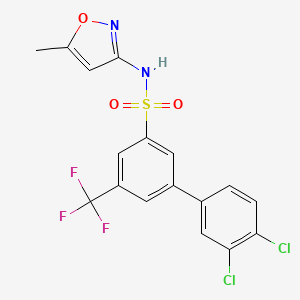

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C17H11Cl2F3N2O3S |

|---|---|

Molecular Weight |

451.2 g/mol |

IUPAC Name |

3-(3,4-dichlorophenyl)-N-(5-methyl-1,2-oxazol-3-yl)-5-(trifluoromethyl)benzenesulfonamide |

InChI |

InChI=1S/C17H11Cl2F3N2O3S/c1-9-4-16(23-27-9)24-28(25,26)13-6-11(5-12(8-13)17(20,21)22)10-2-3-14(18)15(19)7-10/h2-8H,1H3,(H,23,24) |

InChI Key |

VATVDJGUYOUPKK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NO1)NS(=O)(=O)C2=CC(=CC(=C2)C(F)(F)F)C3=CC(=C(C=C3)Cl)Cl |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Discovery and Development of Cas9-IN-1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and development of Cas9-IN-1, a potent small-molecule inhibitor of the CRISPR-Cas9 system. The document details the high-throughput screening process that led to its identification, the subsequent structure-activity relationship (SAR) studies for optimization, and the experimental protocols used to elucidate its mechanism of action. All quantitative data is presented in structured tables for comparative analysis, and key experimental workflows and signaling pathways are visualized using diagrams.

Discovery of this compound: A High-Throughput Screening Approach

The identification of this compound was the result of a cell-based high-throughput screening (HTS) designed to find small molecules that could inhibit the activity of Streptococcus pyogenes Cas9 (SpyCas9) in Escherichia coli.[1][2]

Experimental Protocol: E. coli-based High-Throughput Screening

The HTS utilized a specially engineered E. coli selection strain where the expression of SpyCas9 and a guide RNA (gRNA) targets the chloramphenicol resistance gene (cat).[2] Inhibition of Cas9 activity by a small molecule would rescue the expression of the cat gene, allowing the bacteria to survive in the presence of chloramphenicol.

Materials:

-

E. coli selection strain harboring plasmids for inducible SpyCas9 and gRNA expression targeting the cat gene.

-

Luria-Bertani (LB) agar plates containing chloramphenicol.

-

384-well microplates.

-

Small-molecule compound library.

-

Automated liquid handling systems.

Procedure:

-

The E. coli selection strain was cultured overnight and then diluted to a starting OD600 of 0.05 in fresh LB medium.

-

The bacterial culture was dispensed into 384-well plates.

-

Small-molecule compounds from the library were added to each well at a final concentration of 10 µM.

-

The plates were incubated at 37°C for 16 hours with continuous shaking.

-

Following incubation, the optical density at 600 nm (OD600) of each well was measured to determine bacterial growth.

-

Compounds that resulted in a significant increase in OD600 compared to the negative control (DMSO) were identified as primary hits.

-

Primary hits were subjected to secondary screening and dose-response analysis to confirm their activity and determine their potency.

Lead Optimization through Structure-Activity Relationship (SAR) Studies

Following the identification of initial hits from the HTS, extensive SAR studies were conducted to optimize the potency of the lead compounds. This involved the synthesis and evaluation of numerous analogs. This compound (also referred to as compound 85 in the primary literature) emerged as the most potent inhibitor from these studies.[1]

Quantitative Data: Structure-Activity Relationship of this compound and its Analogs

The following table summarizes the inhibitory activity of this compound and key analogs. The activity is presented as the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit 50% of Cas9 activity in the E. coli-based assay.

| Compound ID | Chemical Structure | IC50 (µM) |

| 2 (Initial Hit) | 3′,4′-dichloro-N-(5-methylisoxazol-3-yl)-[1,1′-biphenyl]-3-sulfonamide | >250 |

| 70 | 3′,4′-dichloro-N-(5-methylisoxazol-3-yl)-[1,1′-biphenyl]-3-sulfonamide | 15.6 |

| 85 (this compound) | 3′,4′-dichloro-N-(5-methyl-3-isoxazolyl)-5-(trifluoromethyl)-[1,1′-biphenyl]-3-sulfonamide | 7.02 |

| 88 | 3′,4′-dichloro-N-(2-(dimethylamino)ethyl)-N-(5-methylisoxazol-3-yl)-[1,1′-biphenyl]-3-sulfonamide | 12.1 |

Data extracted from Sang-Woo Lee et al., Journal of Medicinal Chemistry, 2022.[1]

Mechanism of Action of this compound

Biochemical and biophysical assays were employed to elucidate the mechanism by which this compound inhibits Cas9 activity. These experiments revealed that this compound acts by binding to apo-Cas9, thereby preventing the formation of the functional Cas9:gRNA ribonucleoprotein complex.[1]

Experimental Protocol: Electrophoretic Mobility Shift Assay (EMSA)

EMSA was used to assess the ability of this compound to interfere with the binding of gRNA to Cas9.

Materials:

-

Purified SpyCas9 protein.

-

In vitro transcribed gRNA.

-

This compound.

-

Binding buffer (e.g., 20 mM HEPES pH 7.5, 150 mM KCl, 1 mM DTT, 10% glycerol).

-

Native polyacrylamide gel (e.g., 6%).

-

TBE buffer.

-

Nucleic acid stain (e.g., SYBR Gold).

Procedure:

-

SpyCas9 protein was pre-incubated with varying concentrations of this compound or DMSO (vehicle control) in binding buffer for 30 minutes at room temperature.

-

gRNA was then added to the mixture and incubated for another 30 minutes at room temperature to allow for complex formation.

-

The samples were loaded onto a native polyacrylamide gel.

-

Electrophoresis was performed at 4°C in TBE buffer.

-

The gel was stained with a nucleic acid stain and visualized using a gel imaging system.

-

A decrease in the shifted band corresponding to the Cas9:gRNA complex in the presence of this compound indicated inhibition of complex formation.

Experimental Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy was utilized to confirm the direct binding of this compound to apo-Cas9.

Materials:

-

Isotopically labeled (e.g., ¹⁵N) SpyCas9 protein.

-

This compound.

-

NMR buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT).

-

NMR spectrometer.

Procedure:

-

A ¹H-¹⁵N HSQC spectrum of the ¹⁵N-labeled apo-Cas9 was recorded to obtain a reference "fingerprint" of the protein's backbone amide signals.

-

This compound was titrated into the protein sample at increasing molar ratios.

-

¹H-¹⁵N HSQC spectra were acquired at each titration point.

-

Chemical shift perturbations (CSPs) of specific amide resonances upon the addition of this compound were monitored.

-

Significant CSPs for a subset of residues indicated direct binding of the small molecule to those regions of the Cas9 protein.

Visualizations

Workflow for the Discovery and Development of this compound

Caption: Discovery and development workflow of this compound.

Proposed Mechanism of Action of this compound

Caption: Proposed mechanism of action of this compound.

References

Cas9-IN-1: A Technical Guide to a Potent Small-Molecule Inhibitor of Cas9

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Cas9-IN-1, a potent small-molecule inhibitor of Streptococcus pyogenes Cas9 (SpCas9). Discovered through a high-throughput cell-based screening, this compound offers a valuable tool for the temporal and dose-dependent control of Cas9 activity in various research and therapeutic applications. This document details the mechanism of action, quantitative potency, and the experimental protocols utilized in its characterization.

Core Concepts and Mechanism of Action

This compound functions by directly binding to apo-Cas9, thereby preventing the formation of the functional Cas9:guide RNA (gRNA) ribonucleoprotein complex. This inhibitory mechanism effectively blocks the DNA cleavage activity of the CRISPR-Cas9 system. Subsequent biophysical assays, including Nuclear Magnetic Resonance (NMR) and Electrophoretic Mobility Shift Assays (EMSA), have corroborated this mode of action. Furthermore, studies in E. coli have demonstrated that this compound can also dislodge gRNA from pre-formed Cas9:gRNA complexes, further highlighting its robust inhibitory properties.

Quantitative Data Summary

The inhibitory potency of this compound and its key analogs were determined through a cell-based E. coli survival assay. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Compound | IC50 (μM) |

| This compound (Compound 85) | 7.02 [1] |

| Initial Hit Compound | >250 |

| Intermediate Analogs | 20-100 |

Experimental Protocols

Detailed methodologies for the key experiments that led to the discovery and characterization of this compound are provided below.

High-Throughput Screening in E. coli

This cell-based assay was designed to identify small molecules that could inhibit Cas9 activity, leading to the survival of the E. coli selection strain.

-

Principle: The E. coli strain was engineered to express SpCas9 and a gRNA targeting the chloramphenicol resistance gene (cat). In the absence of an inhibitor, Cas9 cleaves the cat gene, rendering the cells sensitive to chloramphenicol and leading to cell death. In the presence of a Cas9 inhibitor, the cat gene remains intact, allowing the cells to grow on media containing chloramphenicol.

-

Protocol:

-

The E. coli selection strain was cultured in liquid media to mid-log phase.

-

A library of small molecules was dispensed into 384-well plates.

-

The bacterial culture was added to each well.

-

Chloramphenicol was added to a final concentration that is lethal to the uninhibited strain.

-

The plates were incubated overnight at 37°C.

-

Cell viability was assessed by measuring the optical density at 600 nm (OD600).

-

Hits were identified as compounds that resulted in a significant increase in cell survival compared to controls.

-

In Vitro Cas9 Cleavage Assay

This biochemical assay directly measures the ability of a compound to inhibit the DNA cleavage activity of a reconstituted Cas9:gRNA complex.

-

Principle: A purified Cas9 protein is pre-incubated with a specific gRNA to form the ribonucleoprotein complex. This complex is then introduced to a DNA substrate (e.g., a linearized plasmid or a PCR product) containing the target sequence. The cleavage of the DNA is visualized by agarose gel electrophoresis.

-

Protocol:

-

Purified SpCas9 protein and in vitro transcribed gRNA were incubated together in a reaction buffer to allow for the formation of the Cas9:gRNA complex.

-

This compound or other test compounds were added to the complex at various concentrations.

-

The DNA substrate was added to initiate the cleavage reaction.

-

The reaction was incubated at 37°C for a defined period.

-

The reaction was stopped, and the products were analyzed by agarose gel electrophoresis.

-

The intensity of the bands corresponding to the cleaved and uncleaved DNA was quantified to determine the extent of inhibition.

-

Electrophoretic Mobility Shift Assay (EMSA)

EMSA was employed to investigate the effect of this compound on the formation of the Cas9:gRNA complex.

-

Principle: This assay detects the binding of proteins to nucleic acids based on the difference in their electrophoretic mobility through a non-denaturing gel. A labeled nucleic acid probe will migrate faster than the same probe bound to a protein.

-

Protocol:

-

A fluorescently labeled gRNA was used as the probe.

-

Purified apo-Cas9 protein was incubated with the labeled gRNA in the presence and absence of this compound at various concentrations.

-

The samples were resolved on a native polyacrylamide gel.

-

The gel was imaged to visualize the migration of the labeled gRNA.

-

A shift in the mobility of the gRNA in the presence of Cas9 indicates the formation of the Cas9:gRNA complex. The inhibition of this shift by this compound demonstrates its mechanism of preventing complex formation.

-

Visualizations

The following diagrams illustrate the key processes and workflows described in this guide.

Caption: Mechanism of Cas9 action and inhibition by this compound.

References

An In-Depth Technical Guide to Cas9-IN-1: A Small Molecule Inhibitor of CRISPR-Cas9

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Cas9-IN-1, a potent small-molecule inhibitor of the CRISPR-Cas9 system. The document details its mechanism of action, presents quantitative data on its inhibitory activity, outlines key experimental protocols for its characterization, and provides visualizations of its functional pathways and experimental workflows.

Core Function and Mechanism of Action

This compound is a potent inhibitor of Streptococcus pyogenes Cas9 (SpyCas9) that functions by directly binding to the apo-Cas9 enzyme. This interaction prevents the subsequent formation of the functional Cas9:guide RNA (gRNA) ribonucleoprotein complex. By preemptively blocking the association of the gRNA with the Cas9 protein, this compound effectively inhibits the downstream processes of target DNA binding and cleavage, thereby neutralizing the gene-editing activity of the CRISPR-Cas9 system.[1][2] This mechanism distinguishes it from other inhibitors that may target the Cas9:gRNA complex or interfere with DNA binding after the ribonucleoprotein has formed.

Quantitative Inhibitory Activity

The inhibitory potency of this compound and its precursors was determined through a series of biochemical and cell-based assays. The key quantitative data are summarized in the table below, highlighting the structure-activity relationship (SAR) that led to the optimization of the final compound. This compound is identified as compound 85 in the primary literature.

| Compound ID | Chemical Structure | IC50 (μM) | Notes |

| Hit Compound 2 | (Structure not publicly available) | ~500 µM (in vitro cleavage assay) | Initial hit from high-throughput screening. |

| Intermediate Compound | (Structure not publicly available) | ~100 µM (in vitro cleavage assay) | Optimized analog from initial SAR studies. |

| This compound (Compound 85) | O=S(C1=CC(C(F)(F)F)=CC(C2=CC=C(C(Cl)=C2)Cl)=C1)(NC3=NOC(C)=C3)=O | 7.02 | Potent inhibitor identified after multiple rounds of optimization.[1][2] |

Experimental Protocols

Detailed methodologies for the key experiments involved in the discovery and characterization of this compound are provided below. These protocols are based on the methods described by Lee et al. in the Journal of Medicinal Chemistry (2022).

E. coli Cell-Based High-Throughput Screening for Cas9 Inhibitors

This primary screen was designed to identify small molecules that could inhibit Cas9 activity in a cellular context, thereby rescuing a selectable phenotype.

Principle: An E. coli strain is engineered to express SpyCas9 and a gRNA targeting a gene essential for antibiotic resistance (e.g., chloramphenicol acetyltransferase, cat). In the absence of an inhibitor, Cas9 cleaves the target gene, rendering the cells susceptible to the antibiotic. Small molecules that inhibit Cas9 will prevent gene cleavage and allow the cells to grow in the presence of the antibiotic.

Protocol:

-

Strain Preparation: Transform E. coli with plasmids encoding SpyCas9 under an inducible promoter and a constitutively expressed gRNA targeting the cat gene.

-

Library Screening:

-

Prepare a 384-well plate with a library of small molecule compounds at a final concentration of 50-100 µM in liquid LB medium.

-

Inoculate the wells with the engineered E. coli strain.

-

Induce Cas9 expression.

-

Add chloramphenicol to a final concentration that is lethal to the uninhibited strain.

-

-

Incubation: Incubate the plates at 37°C overnight.

-

Readout: Measure the optical density (OD600) of each well to identify compounds that permitted cell growth.

-

Hit Confirmation: Primary hits are re-tested in dose-response experiments to confirm their activity and determine preliminary potency.

In Vitro Cas9 Cleavage Assay

This biochemical assay directly measures the ability of a compound to inhibit the DNA cleavage activity of purified Cas9.

Principle: A linearized plasmid or a PCR-amplified DNA fragment containing the target sequence for a specific gRNA is incubated with the pre-formed Cas9:gRNA ribonucleoprotein complex. The reaction products are then analyzed by gel electrophoresis to visualize the extent of DNA cleavage.

Protocol:

-

Reaction Assembly:

-

In a microcentrifuge tube, combine purified SpyCas9 protein (e.g., 50 nM) and a specific gRNA (e.g., 60 nM) in a reaction buffer (e.g., 20 mM HEPES, 150 mM KCl, 10 mM MgCl₂, 1 mM DTT).

-

Incubate at room temperature for 10 minutes to allow for the formation of the Cas9:gRNA complex.

-

-

Inhibitor Addition: Add the test compound (e.g., this compound) at various concentrations and incubate for a further 15 minutes.

-

Cleavage Reaction: Initiate the cleavage reaction by adding the target DNA substrate (e.g., 5 nM).

-

Incubation: Incubate the reaction at 37°C for 1 hour.

-

Reaction Quenching: Stop the reaction by adding a stop solution containing EDTA and Proteinase K.

-

Analysis: Analyze the reaction products on a 1% agarose gel stained with a DNA-intercalating dye. The percentage of cleaved DNA is quantified to determine the inhibitory activity of the compound and calculate the IC50 value.

Electrophoretic Mobility Shift Assay (EMSA)

This assay is used to investigate the mechanism of inhibition by determining if the inhibitor prevents the formation of the Cas9:gRNA complex.

Principle: The binding of Cas9 to a fluorescently labeled gRNA results in a larger complex with slower migration through a native polyacrylamide gel compared to the free labeled gRNA. An inhibitor that prevents this binding will result in a decrease in the shifted band.

Protocol:

-

Reaction Setup:

-

In separate tubes, incubate a constant amount of fluorescently labeled gRNA (e.g., 5'-Cy5-gRNA) with increasing concentrations of purified apo-Cas9 protein.

-

In a parallel set of tubes, pre-incubate the apo-Cas9 protein with increasing concentrations of the inhibitor (e.g., this compound) before adding the labeled gRNA.

-

-

Binding Reaction: Incubate the binding reactions at room temperature for 30 minutes in a binding buffer (e.g., 20 mM HEPES, 150 mM KCl, 1 mM DTT).

-

Electrophoresis:

-

Load the samples onto a native polyacrylamide gel (e.g., 6% TBE gel).

-

Run the gel at a constant voltage in a cold room or with a cooling system.

-

-

Visualization: Scan the gel using a fluorescence imager to visualize the bands corresponding to the free labeled gRNA and the Cas9:gRNA complex.

-

Analysis: Quantify the intensity of the shifted and free gRNA bands to determine the effect of the inhibitor on complex formation.

Visualizations

The following diagrams illustrate the key concepts and workflows described in this guide.

Caption: Mechanism of this compound Inhibition.

Caption: High-Throughput Screening Workflow.

Caption: SAR Optimization Logic.

References

In-depth Technical Guide to Cas9-IN-1: Chemical Properties and Structure

Disclaimer: The following technical guide is a representative overview of a small-molecule inhibitor of Streptococcus pyogenes Cas9 (SpCas9). A specific compound designated "Cas9-IN-1" was not found in publicly available scientific literature. This guide is based on the reported properties of a well-characterized Cas9 inhibitor, BRD0539, and uses "this compound" as a placeholder to fulfill the structural requirements of the request.

This document provides a comprehensive technical overview of the chemical properties, structure, and functional characteristics of this compound, a representative small-molecule inhibitor of the CRISPR-Cas9 system, intended for researchers, scientists, and drug development professionals.

Chemical Properties and Structure

This compound is a cell-permeable small molecule designed to inhibit the activity of the SpCas9 nuclease. A detailed understanding of its chemical and physical properties is fundamental to its application in research and potential therapeutic development.

Table 1: Physicochemical and Biological Properties of this compound (based on BRD0539)

| Property | Value |

| Target | Streptococcus pyogenes Cas9 (SpCas9) |

| IC50 | 22 μM (in vitro DNA cleavage assay)[1] |

| Mechanism of Action | Reversibly inhibits SpCas9 by blocking the formation of the DNA-bound state.[1][2] |

| Cell Permeability | Yes[2] |

| Solubility | Soluble in DMSO[1] |

Mechanism of Action and Signaling Pathway

This compound exerts its inhibitory effect by interfering with a critical step in the CRISPR-Cas9 gene editing pathway. The molecule dose-dependently prevents the stable binding of the Cas9-guide RNA (gRNA) ribonucleoprotein (RNP) complex to the target DNA.[1] It is important to note that this compound does not prevent the initial formation of the Cas9:gRNA complex itself.[1] This specific mode of action allows for the targeted inhibition of the DNA cleavage step.

Figure 1: Signaling pathway of this compound inhibition of the CRISPR-Cas9 system.

Experimental Protocols

The characterization of this compound involves specific biochemical and cell-based assays to determine its efficacy and mechanism of action.

In Vitro DNA Cleavage Assay

This assay is designed to directly measure the enzymatic activity of Cas9 and the inhibitory effect of compounds like this compound.

-

Objective: To quantify the inhibition of SpCas9-mediated DNA cleavage in a cell-free system.

-

Methodology:

-

RNP Formation: Recombinant SpCas9 protein and a specific sgRNA are incubated together in a reaction buffer (e.g., 20 mM Tris-HCl, 150 mM KCl, 5 mM MgCl₂, 1 mM DTT, 5% glycerol) to form the RNP complex.

-

Inhibitor Incubation: The pre-formed RNP complex is incubated with varying concentrations of this compound.

-

Cleavage Reaction: A linearized plasmid or a synthetic DNA oligonucleotide containing the target sequence is added to the reaction mixture and incubated at 37°C.

-

Analysis: The reaction products are resolved by agarose gel electrophoresis. The percentage of cleaved DNA is quantified to determine the IC50 value of the inhibitor.[3][4]

-

Cell-Based Reporter Assay

This assay evaluates the ability of this compound to inhibit Cas9 activity within a cellular environment.

-

Objective: To assess the cell permeability and intracellular efficacy of this compound.

-

Methodology:

-

Cell Line: A reporter cell line is utilized, often expressing a fluorescent protein such as EGFP.

-

Transfection: The cells are transfected with plasmids encoding SpCas9 and a gRNA designed to target the reporter gene.

-

Inhibitor Treatment: The transfected cells are treated with a dose range of this compound.

-

Analysis: After a period of incubation (e.g., 48-72 hours), the disruption of the reporter gene is measured by quantifying the loss of fluorescence via flow cytometry. A decrease in the percentage of reporter-negative cells indicates inhibitory activity.[3]

-

Experimental Workflow

The discovery and validation of a novel Cas9 inhibitor follows a systematic experimental workflow, from initial screening to detailed characterization.

Figure 2: A typical experimental workflow for the discovery and characterization of Cas9 inhibitors.

References

Preliminary Investigation of Cas9 Inhibitor Effects: A Technical Guide

Disclaimer: As of November 2025, publicly available scientific literature and databases do not contain information on a specific molecule designated "Cas9-IN-1". The following guide provides a comprehensive framework for the preliminary investigation of a hypothetical or novel Cas9 inhibitor, outlining the core principles, experimental designs, and data interpretation relevant to researchers, scientists, and drug development professionals in the field of gene editing.

Introduction to Cas9 and the Rationale for Inhibition

The CRISPR-Cas9 system has revolutionized genome editing, offering unprecedented precision in modifying genetic material.[1][2][3] The core of this system is the Cas9 protein, an RNA-guided DNA endonuclease that creates double-strand breaks (DSBs) at specific genomic loci.[4][5][6] While powerful, the permanent nature of Cas9-mediated gene editing raises concerns for therapeutic applications, including off-target effects and the potential for long-term, unintended genomic alterations.[7][8][9] The development of small molecule inhibitors of Cas9 activity is therefore of significant interest to enable temporal and dose-dependent control over gene editing, enhancing the safety and precision of CRISPR-based therapies.

This guide outlines a preliminary, multi-tiered approach to characterize the effects of a novel Cas9 inhibitor.

Core Investigative Workflow

A systematic investigation of a potential Cas9 inhibitor involves a series of in vitro and cellular assays to determine its efficacy, specificity, and potential cytotoxic effects.

Quantitative Data Summary

The following tables provide a template for summarizing the quantitative data obtained during the investigation of a candidate Cas9 inhibitor.

Table 1: In Vitro Efficacy and Mechanism of Inhibition

| Assay | Endpoint | Result (e.g., Candidate X) |

| Biochemical Assay | ||

| - FRET-based cleavage | IC50 (nM) | Value |

| In Vitro Cleavage | ||

| - Plasmid DNA | % Inhibition @ 1µM | Value |

| - Linear DNA | % Inhibition @ 1µM | Value |

| Mechanism of Action | ||

| - ATP Competition | Competitive? | Yes/No |

| - Substrate Competition | Competitive? | Yes/No |

Table 2: Cellular Activity and Specificity

| Assay | Endpoint | Result (e.g., Candidate X) |

| On-Target Editing (HEK293T) | ||

| - T7E1 Assay | % Indel Reduction | Value |

| - NGS-based Quantification | EC50 (µM) | Value |

| Off-Target Editing (GUIDE-seq) | ||

| - Number of Off-Target Sites | Value | |

| - % Reduction in Off-Targets | Value | |

| Cell Viability (HepG2) | ||

| - MTT Assay | CC50 (µM) | Value |

| Therapeutic Index | CC50 / EC50 | Value |

Experimental Protocols

In Vitro DNA Cleavage Assay

Objective: To determine the direct inhibitory effect of a compound on Cas9-mediated DNA cleavage in a cell-free system.

Methodology:

-

Reaction Setup:

-

Assemble a reaction mixture containing purified Cas9 protein, a specific single-guide RNA (sgRNA), and a target DNA substrate (e.g., a linearized plasmid containing the target sequence).

-

Include the candidate inhibitor at various concentrations.

-

A vehicle control (e.g., DMSO) should be run in parallel.

-

-

Incubation: Incubate the reaction at 37°C for a defined period (e.g., 1 hour).

-

Analysis:

-

Stop the reaction and analyze the DNA fragments by agarose gel electrophoresis.

-

Quantify the intensity of the cleaved and uncleaved DNA bands to determine the percentage of cleavage inhibition.

-

On-Target Editing Inhibition Assay in Mammalian Cells

Objective: To assess the ability of the inhibitor to reduce Cas9-mediated gene editing at a specific genomic locus in a cellular context.

Methodology:

-

Cell Culture and Transfection:

-

Culture a suitable cell line (e.g., HEK293T) to ~80% confluency.

-

Co-transfect the cells with plasmids encoding Cas9 and an sgRNA targeting a specific gene (e.g., AAVS1 or a reporter gene).[10]

-

Immediately after transfection, add the candidate inhibitor at a range of concentrations to the culture medium.

-

-

Genomic DNA Extraction: After 48-72 hours, harvest the cells and extract genomic DNA.

-

Quantification of Editing:

-

T7 Endonuclease I (T7E1) Assay: Amplify the target locus by PCR, denature and re-anneal the PCR products to form heteroduplexes, and digest with T7E1. Analyze the resulting fragments on an agarose gel to estimate the frequency of insertions and deletions (indels).

-

Next-Generation Sequencing (NGS): For more precise quantification, perform deep sequencing of the amplified target locus to determine the percentage of edited alleles.[11]

-

Off-Target Editing Analysis

Objective: To evaluate whether the inhibitor can reduce off-target cleavage by Cas9.

Methodology:

-

GUIDE-seq (Genome-wide, Unbiased Identification of DSBs Enabled by Sequencing):

-

Co-transfect cells with Cas9, sgRNA, and a double-stranded oligodeoxynucleotide (dsODN) tag.

-

Treat the cells with the candidate inhibitor or a vehicle control.

-

The dsODN tag is integrated into the sites of DSBs.

-

Genomic DNA is then isolated, fragmented, and subjected to NGS to identify the genomic locations of dsODN integration, revealing both on- and off-target cleavage sites.

-

-

Data Analysis: Compare the number and frequency of off-target sites in inhibitor-treated versus control cells.

Cell Viability and Cytotoxicity Assays

Objective: To determine the potential toxic effects of the inhibitor on cells.

Methodology:

-

Cell Treatment: Plate cells (e.g., HepG2 for liver toxicity assessment) and treat with a serial dilution of the candidate inhibitor for a specified duration (e.g., 72 hours).

-

MTT Assay:

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to the cells.

-

Mitochondrial reductases in viable cells convert MTT to formazan, which can be solubilized and quantified by measuring its absorbance.

-

Calculate the concentration of the inhibitor that reduces cell viability by 50% (CC50).

-

Signaling Pathway and Mechanism of Action Visualization

CRISPR-Cas9 Mechanism of Action

The CRISPR-Cas9 system functions through a series of well-defined steps, from the formation of the ribonucleoprotein complex to the cleavage of target DNA.[4][5]

Potential Inhibition Points of a Cas9 Inhibitor

A small molecule inhibitor could potentially interfere with several key steps in the Cas9-mediated DNA cleavage process.

Conclusion and Future Directions

The preliminary investigation outlined in this guide provides a robust framework for the initial characterization of a novel Cas9 inhibitor. Positive results, including potent on-target inhibition, low cellular toxicity, and a favorable therapeutic index, would warrant further investigation. Subsequent studies should focus on comprehensive off-target analysis using multiple methods, in vivo efficacy and safety studies in animal models, and detailed pharmacokinetic and pharmacodynamic profiling. The development of effective and safe Cas9 inhibitors will be a critical step towards the broader and more controlled application of CRISPR-Cas9 technology in medicine.

References

- 1. researchgate.net [researchgate.net]

- 2. CRISPR/Cas9 Editing Technology | All about this solution | genOway [genoway.com]

- 3. integra-biosciences.com [integra-biosciences.com]

- 4. crisprqc.com [crisprqc.com]

- 5. media.hhmi.org [media.hhmi.org]

- 6. Cas9 - Wikipedia [en.wikipedia.org]

- 7. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Should we be worried about CRISPR/Cas9 off target effects? | by Gaetan Burgio | Medium [medium.com]

- 9. Unintended CRISPR-Cas9 editing outcomes: a review of the detection and prevalence of structural variants generated by gene-editing in human cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. m.youtube.com [m.youtube.com]

Unveiling the Molecular Brakes: A Technical Guide to the Inhibitory Pathways of Cas9

For Researchers, Scientists, and Drug Development Professionals

The revolutionary CRISPR-Cas9 system has opened unprecedented avenues for genome editing, yet the ability to precisely control its activity is paramount for therapeutic applications. The development of inhibitors for Cas9 is a critical area of research, aiming to enhance the safety and specificity of this powerful tool. This technical guide provides an in-depth exploration of the inhibitory pathways of Cas9, with a focus on well-characterized protein and small-molecule inhibitors. We will delve into their mechanisms of action, present key quantitative data, detail experimental protocols for their characterization, and visualize the intricate molecular interactions.

Core Concepts in Cas9 Inhibition

The central dogma of Cas9 function involves the formation of a ribonucleoprotein (RNP) complex with a guide RNA (gRNA), which then recognizes and cleaves a specific DNA target sequence.[1][2][3] Inhibition of Cas9 can be achieved by disrupting any of these key steps: RNP formation, DNA binding, or DNA cleavage. Inhibitors can be broadly categorized into two main classes: naturally occurring anti-CRISPR (Acr) proteins and synthetically developed small molecules.

Anti-CRISPR Proteins: Nature's Off-Switch

Bacteriophages have evolved a sophisticated arsenal of Acr proteins to counteract the CRISPR-Cas immune systems of their bacterial hosts.[4] These proteins employ diverse strategies to neutralize Cas9 activity.

AcrIIC1: A Broad-Spectrum Inhibitor Targeting the HNH Domain

AcrIIC1 is a potent inhibitor of multiple Cas9 orthologs. Its primary mechanism involves direct binding to the highly conserved HNH nuclease domain of Cas9.[5] This interaction sterically hinders the conformational changes required for the HNH domain to cleave the target DNA strand.[5] Furthermore, AcrIIC1 binding restricts the movement of the HNH domain, which in turn prevents the RuvC nuclease domain from cleaving the non-target strand, thus completely abolishing DNA cleavage.[5]

Inhibitory Pathway of AcrIIC1

Caption: AcrIIC1 directly binds to the HNH domain of Cas9, preventing DNA cleavage.

AcrIIA4: A DNA Mimic that Blocks Target Recognition

In contrast to AcrIIC1, AcrIIA4 functions by mimicking the protospacer adjacent motif (PAM) sequence on the target DNA.[4] It binds to a region of Cas9 that is essential for recognizing the PAM, thereby preventing the Cas9-sgRNA complex from binding to its intended genomic target.[4] This mechanism effectively acts as a competitive inhibitor of DNA binding.

Inhibitory Pathway of AcrIIA4

Caption: AcrIIA4 mimics the PAM sequence to prevent Cas9 from binding to target DNA.

Small-Molecule Inhibitors: A New Frontier

The discovery of small-molecule inhibitors of Cas9 offers several advantages over protein-based inhibitors, including cell permeability and the potential for reversible action.[6]

One class of identified small-molecule inhibitors appears to function by directly binding to the apo-Cas9 protein, thereby preventing the formation of the functional Cas9-gRNA complex.[7] This disruption of the initial and essential step of RNP assembly renders Cas9 inactive.

Inhibitory Pathway of a Small-Molecule Inhibitor

Caption: Small-molecule inhibitor binds to apo-Cas9, preventing RNP formation.

Quantitative Data Summary

The efficacy of Cas9 inhibitors is determined through various biochemical and cellular assays. The following tables summarize key quantitative data for representative inhibitors.

| Inhibitor | Target Cas9 Ortholog | Assay Type | Measured Parameter | Value | Reference |

| AcrIIC1 | N. meningitidis Cas9 | Isothermal Titration Calorimetry (ITC) | Binding Affinity (Kd) | 6.3 ± 3.4 nM | [5] |

| AcrIIA4 | S. pyogenes Cas9 | Electrophoretic Mobility Shift Assay (EMSA) | Binding Affinity (Kd) | ~4 nM | [4] |

| SP24 | S. pyogenes Cas9 | In vitro Cleavage Assay | IC50 | ~5 µM | [8] |

| Small Molecule | Assay Type | Measured Parameter | Value | Reference |

| Compound 85 | In vitro Cas9 Cleavage Assay | IC50 | ~10 µM | [7] |

| BRD0539 | Cell-based Fluorescence Assay | EC50 | ~20 µM | [6] |

Experimental Protocols

Detailed methodologies are crucial for the validation and characterization of Cas9 inhibitors. Below are protocols for key experiments.

In Vitro Cas9 Cleavage Assay

This assay directly measures the ability of an inhibitor to block the nuclease activity of Cas9 on a target DNA substrate.

Workflow for In Vitro Cas9 Cleavage Assay

Caption: Workflow for assessing inhibitor activity in an in vitro Cas9 cleavage assay.

Methodology:

-

RNP Complex Formation: Recombinant Cas9 protein and in vitro transcribed or synthetic sgRNA are incubated together in a reaction buffer (e.g., 20 mM HEPES, 150 mM KCl, 10 mM MgCl₂, 1 mM DTT) for 10-30 minutes at room temperature to allow for RNP complex formation.[9]

-

Inhibitor Incubation: The inhibitor, dissolved in a suitable solvent (e.g., DMSO), is added to the RNP complex at a range of concentrations. A vehicle control is also included. The mixture is incubated for a further 15-30 minutes at room temperature.

-

Cleavage Reaction: The target DNA substrate (e.g., a linearized plasmid or a PCR product containing the target sequence) is added to the reaction mixture. The final reaction volume is typically 10-20 µL. The reaction is incubated at 37°C for 30-60 minutes.

-

Reaction Quenching and Analysis: The reaction is stopped by adding a stop solution (e.g., containing EDTA and proteinase K). The DNA products are then resolved by agarose gel electrophoresis and stained with a fluorescent dye (e.g., ethidium bromide or SYBR Green).

-

Data Analysis: The intensity of the bands corresponding to the uncleaved and cleaved DNA is quantified using densitometry. The percentage of inhibition is calculated for each inhibitor concentration, and the IC₅₀ value is determined by fitting the data to a dose-response curve.

Cell-Based Reporter Assay

This type of assay assesses the activity of a Cas9 inhibitor within a cellular context. A common approach is to use a reporter cell line that expresses a fluorescent protein (e.g., GFP) whose expression is disrupted upon Cas9-mediated gene editing.

Workflow for Cell-Based Reporter Assay

Caption: Workflow for evaluating a Cas9 inhibitor's efficacy in a cell-based reporter assay.

Methodology:

-

Cell Culture and Transfection: A stable cell line expressing a reporter gene (e.g., EGFP) is cultured under standard conditions. Cells are then transfected with plasmids encoding Cas9 and a gRNA designed to target the reporter gene.

-

Inhibitor Treatment: Immediately after or a few hours post-transfection, the cells are treated with the Cas9 inhibitor at various concentrations.

-

Incubation and Analysis: The cells are incubated for 48-72 hours to allow for gene editing and changes in reporter protein expression. The percentage of cells that have lost reporter expression (indicating successful Cas9 activity) is then quantified using flow cytometry or fluorescence microscopy.

-

Data Analysis: The level of reporter gene knockout is compared between inhibitor-treated and untreated cells to determine the inhibitory effect. The EC₅₀ value can be calculated from the dose-response curve.

Conclusion

The development of potent and specific Cas9 inhibitors is a crucial step towards the safe and effective therapeutic application of CRISPR-Cas9 technology. Understanding the diverse inhibitory pathways employed by both natural and synthetic inhibitors provides a roadmap for the rational design of next-generation Cas9 modulators. The experimental protocols and quantitative data presented in this guide offer a framework for the rigorous evaluation and characterization of these essential tools for precise genome engineering.

References

- 1. A Complete Suite of Reagents, From Cas9 Delivery Tools to Cell Function Assays | Thermo Fisher Scientific - SG [thermofisher.com]

- 2. crisprqc.com [crisprqc.com]

- 3. researchgate.net [researchgate.net]

- 4. Protein inhibitors of CRISPR-Cas9 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Broad-Spectrum Inhibitor of CRISPR-Cas9 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. synbiobeta.com [synbiobeta.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Identification and Analysis of Small Molecule Inhibitors of CRISPR-Cas9 in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

The Advent of Precision: A Technical Guide to the Basic Research Applications of Cas9

For Researchers, Scientists, and Drug Development Professionals

The CRISPR-Cas9 system, a revolutionary gene-editing tool derived from a bacterial adaptive immune system, has fundamentally transformed basic biological research.[1] Its relative simplicity, high efficiency, and adaptability have made it an indispensable method for precisely altering the genomes of a vast array of organisms and cell types.[2] This guide provides an in-depth overview of the core applications of the Cas9 nuclease in basic research, with a focus on quantitative data, detailed experimental protocols, and the elucidation of complex biological pathways.

Core Mechanism of Cas9-Mediated Gene Editing

The most commonly used CRISPR-Cas9 system, from Streptococcus pyogenes, relies on two key components: the Cas9 endonuclease and a single-guide RNA (sgRNA).[3] The sgRNA is a synthetic fusion of two RNA molecules: a CRISPR RNA (crRNA) that contains a 20-nucleotide sequence complementary to the target DNA, and a trans-activating crRNA (tracrRNA) that serves as a scaffold for Cas9 binding.[3]

The sgRNA directs the Cas9 protein to the specific genomic locus.[3] Cas9-mediated recognition and cleavage of the target DNA are dependent on the presence of a protospacer adjacent motif (PAM), which for S. pyogenes Cas9 is typically NGG.[4] Upon binding to the target sequence, the two nuclease domains of Cas9, HNH and RuvC, each cleave one strand of the DNA, creating a double-strand break (DSB).[5]

The cell's natural DNA repair mechanisms then resolve this break, primarily through one of two pathways:

-

Non-Homologous End Joining (NHEJ): This error-prone pathway often results in small insertions or deletions (indels) at the site of the DSB. These indels can cause a frameshift mutation, leading to the functional knockout of the targeted gene.[3]

-

Homology Directed Repair (HDR): In the presence of a DNA repair template with homology to the regions flanking the DSB, the cell can use the HDR pathway to precisely incorporate new genetic information. This can be used to create specific point mutations, insert larger DNA sequences like fluorescent tags, or correct disease-causing mutations.[6]

Quantitative Data in Cas9 Applications

The efficiency of Cas9-mediated gene editing and the frequency of off-target effects are critical parameters in experimental design. These can vary significantly based on the target locus, cell type, delivery method, and the specific Cas9 variant used.

Table 1: CRISPR-Cas9 Editing Efficiency in Various Bacterial Species

| Bacterial Species | Gram Type | GC Content (%) | Editing Efficiency (%) |

| Escherichia coli | Gram-negative | 50.8 | 82.3 |

| Bacillus subtilis | Gram-positive | 43.5 | 76.4 |

| Pseudomonas aeruginosa | Gram-negative | 66.6 | 68.2 |

| Vibrio cholerae | Gram-negative | 47.5 | 60.9 |

| Lactobacillus plantarum | Gram-positive | 44.5 | 55.7 |

| Clostridium acetobutylicum | Gram-positive | 30.9 | 42.8 |

| Data adapted from a study on targeted gene disruption across multiple bacterial species.[7][8] |

Table 2: Comparison of Off-Target Effects of Engineered Cas9 Variants

| Cas9 Variant | Reduction in Off-Target Sites (relative to wild-type SpCas9) |

| evoCas9 | 98.7% |

| SpCas9-HF1 | 95.4% |

| eSpCas9 | 94.1% |

| Data from a comparative study using GUIDE-seq to assess off-target effects.[9] |

Experimental Protocols

A typical CRISPR-Cas9 gene knockout experiment in mammalian cells involves several key steps, from design to validation.

Detailed Methodology for Gene Knockout in Mammalian Cells

1. sgRNA Design and Cloning

-

Design: Utilize online tools such as CHOPCHOP or CRISPOR to design sgRNAs targeting an early exon of the gene of interest.[3][10] Select sgRNAs with high predicted on-target efficiency and low off-target scores.

-

Oligo Synthesis and Annealing: Synthesize two complementary oligos for each sgRNA with appropriate overhangs for cloning.[3] Anneal the oligos by heating to 95°C and slowly cooling to room temperature.[11]

-

Vector Preparation: Linearize a Cas9- and sgRNA-expressing plasmid (e.g., pX458) with a restriction enzyme like BbsI.[10][11]

-

Ligation and Transformation: Ligate the annealed oligos into the linearized vector.[11] Transform the ligation product into competent E. coli for plasmid amplification.

-

Sequence Verification: Perform Sanger sequencing to confirm the correct insertion of the sgRNA sequence.[11]

2. Delivery of CRISPR-Cas9 Components into Mammalian Cells

-

Cell Culture: Culture the target mammalian cell line under standard conditions to ensure optimal health and transfection efficiency.

-

Transfection: Transfect the sequence-verified plasmid into the cells using a suitable method, such as lipid-based transfection (e.g., Lipofectamine) or electroporation.[12] If the plasmid contains a fluorescent marker (e.g., GFP), transfection efficiency can be monitored by microscopy.[10]

3. Single-Cell Isolation and Clonal Expansion

-

Fluorescence-Activated Cell Sorting (FACS): If a fluorescent marker is used, sort single GFP-positive cells into individual wells of a 96-well plate.[5]

-

Dilution Cloning: Alternatively, perform serial dilutions of the transfected cells to achieve a concentration where, on average, one cell is seeded per well of a 96-well plate.[5]

-

Clonal Expansion: Culture the single cells until they form colonies, then expand these clonal populations for further analysis.[5]

4. Validation of Gene Editing

-

Genomic DNA Extraction: Extract genomic DNA from the expanded clonal cell lines.[12]

-

PCR Amplification: Amplify the genomic region surrounding the target site by PCR.[13]

-

Mismatch Cleavage Assay (Surveyor Assay):

-

Denature and re-anneal the PCR products to form heteroduplexes between wild-type and edited DNA strands.[13]

-

Treat the annealed DNA with a mismatch-specific endonuclease, such as Surveyor nuclease or T7 Endonuclease I, which cleaves at mismatches.[5][13]

-

Analyze the digested products by agarose gel electrophoresis. The presence of cleaved fragments indicates the presence of indels.[13]

-

-

Sanger Sequencing and TIDE Analysis:

-

Sequence the PCR product from the edited cell population.

-

Analyze the resulting Sanger sequencing trace files using the Tracking of Indels by DEcomposition (TIDE) web tool. This provides the frequency and spectrum of indels in the population.[14]

-

-

Next-Generation Sequencing (NGS): For a comprehensive analysis of on-target and off-target mutations, perform targeted deep sequencing of the relevant genomic loci.[13]

Elucidating Signaling Pathways

CRISPR-Cas9-based genetic screens have become a powerful tool for dissecting complex cellular signaling pathways in an unbiased, genome-wide manner.[15][16] By systematically knocking out every gene in the genome, researchers can identify genes that are essential for a particular signaling event.

A prime example is the use of CRISPR screens to identify regulators of the Transforming Growth Factor-beta (TGF-β) signaling pathway, which is crucial in development and diseases like cancer and fibrosis.[17] In a typical screen, a library of sgRNAs targeting all known genes is introduced into a population of cells. These cells are then treated with TGF-β, and a specific phenotypic output, such as the expression of a downstream target gene or a change in cell morphology, is measured.[18] Genes whose knockout leads to an altered response to TGF-β are identified as potential regulators of the pathway.

For instance, a genome-wide CRISPR screen identified INHBA and COL6A3 as being involved in the TGF-β signaling pathway and epithelial-mesenchymal transition (EMT).[19] Such studies have also confirmed the roles of known pathway components like TGFBR1, SMAD3, and SMAD4, validating the effectiveness of the screening approach.[18]

Conclusion

The CRISPR-Cas9 system has ushered in an era of unprecedented control over the genetic code, enabling researchers to probe fundamental biological questions with remarkable precision. Its applications in basic research, from single-gene knockouts to genome-wide screens, continue to expand, shedding light on the intricate mechanisms that govern life. As the technology evolves with the development of new Cas variants with increased specificity and functionality, its impact on science and medicine is poised to grow even further. For researchers and drug development professionals, a thorough understanding of the principles and protocols outlined in this guide is essential for harnessing the full potential of this transformative technology.

References

- 1. Applications of CRISPR-Cas9 as an Advanced Genome Editing System in Life Sciences - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | CRISPR-Cas9: Tool for Qualitative and Quantitative Plant Genome Editing [frontiersin.org]

- 3. CRISPR/Cas9-mediated gene knockout in cells and tissues using lentivirus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. genemedi.net [genemedi.net]

- 6. Comprehensive protocols for CRISPR/Cas9-based gene editing in human pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. yaoxuexuebao-05134870.com [yaoxuexuebao-05134870.com]

- 8. Quantitative Analysis of CRISPR-Cas9 Efficiency in Targeted Gene Disruption Across Multiple Bacterial Species [yaoxuexuebao-05134870.com]

- 9. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Generation of knock-in and knock-out CRISPR/Cas9 editing in mammalian cells [protocols.io]

- 11. scienceopen.com [scienceopen.com]

- 12. Cas9 editing validation by Sanger sequencing and ICE [bio-protocol.org]

- 13. CRISPR Cas9 - Screening and Validation | abm Inc. [info.abmgood.com]

- 14. blog.addgene.org [blog.addgene.org]

- 15. Application of CRISPR-Cas9 Based Genome-Wide Screening Approaches to Study Cellular Signalling Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Application of CRISPR-Cas9 Based Genome-Wide Screening Approaches to Study Cellular Signalling Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 17. CRISPR-Based Screening in Three-Dimensional Organoid Cultures to Identify TGF-β Pathway Regulators | Springer Nature Experiments [experiments.springernature.com]

- 18. Genome-wide CRISPR Screening to Identify Drivers of TGF-β-Induced Liver Fibrosis in Human Hepatic Stellate Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Frontiers | Genome-wide CRISPR/Cas9 screening identifies key profibrotic regulators of TGF-β1-induced epithelial-mesenchymal transformation and pulmonary fibrosis [frontiersin.org]

Methodological & Application

Application Notes and Protocols for the Use of Cas9 Inhibitors in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Initial Clarification: The term "Cas9-IN-1" does not correspond to a recognized inhibitor of Cas9 in scientific literature. This document provides a comprehensive guide to the use of well-characterized Cas9 inhibitors, including anti-CRISPR (Acr) proteins and small molecules, which can be employed to control Cas9 activity in cell culture experiments. These protocols and data can be adapted for various research and drug development applications where precise regulation of CRISPR-Cas9 genome editing is required.

Introduction to Cas9 Inhibition

The CRISPR-Cas9 system has revolutionized genetic engineering; however, uncontrolled Cas9 activity can lead to off-target mutations and cellular toxicity.[1][2] Cas9 inhibitors offer a solution by providing temporal and dose-dependent control over Cas9's nuclease activity.[3] This allows for more precise genome editing, reduction of off-target effects, and safer therapeutic applications. The two primary classes of Cas9 inhibitors are:

-

Anti-CRISPR (Acr) Proteins: These are naturally occurring proteins discovered in bacteriophages that have evolved to inactivate bacterial CRISPR-Cas systems.[1][4] They function through diverse mechanisms, such as blocking DNA binding, preventing guide RNA loading, or inhibiting the nuclease domains of Cas9.[4][5]

-

Small Molecule Inhibitors: These are synthetically developed compounds that can modulate Cas9 activity.[3][6] They offer advantages such as cell permeability, reversibility, and typically non-immunogenic properties.[6]

This document will focus on providing detailed protocols for a representative of each class: the anti-CRISPR protein AcrIIA4 and the small molecule inhibitor BRD0539 .

Mechanism of Action of Selected Cas9 Inhibitors

Understanding the mechanism by which an inhibitor functions is crucial for designing experiments.

-

AcrIIA4: This anti-CRISPR protein inhibits the widely used Streptococcus pyogenes Cas9 (SpCas9) by acting as a DNA mimic. It binds to the Cas9-sgRNA complex and sterically blocks the protospacer adjacent motif (PAM) binding site, which is essential for target DNA recognition.[5][7][8] Additionally, it interacts with the RuvC nuclease domain, further preventing DNA cleavage.[7][8][9]

-

BRD0539: This is a cell-permeable and reversible small molecule inhibitor of SpCas9.[6] It functions by preventing the stable binding of the Cas9-sgRNA complex to the target DNA.[1][3][10]

Signaling and Workflow Diagrams

Caption: Mechanisms of Cas9 inhibition by AcrIIA4 and BRD0539.

Caption: General workflow for using Cas9 inhibitors in cell culture.

Quantitative Data Summary

The following table summarizes key quantitative data for selected Cas9 inhibitors. This data is essential for determining the appropriate concentrations for your experiments.

| Inhibitor | Type | Target Cas9 | IC50 / EC50 | Cell Type (for EC50) | Reference |

| BRD0539 | Small Molecule | SpCas9 | IC50: 22 µM (in vitro)[1][3][6][10] | U2OS | |

| EC50: 11 µM (eGFP disruption assay) | |||||

| BRD7586 | Small Molecule | SpCas9 | EC50: 6.2 ± 1.2 µM (eGFP disruption) | U2OS | [4] |

| EC50: 5.7 ± 0.36 µM (HiBiT knock-in) | HEK293T | [4] | |||

| SP2 | Small Molecule | SpCas9 | EC50: 44.23 ± 35.40 µM (binding to SpCas9) | - | [2] |

| EC50: 5.63 ± 3.65 µM (binding to RNP) | - | [2] | |||

| SP24 | Small Molecule | SpCas9 | EC50: 14.31 ± 6.9 µM (binding to SpCas9) | - | [2] |

| EC50: 7.24 ± 3.16 µM (binding to RNP) | - | [2] | |||

| AcrIIA4 | Anti-CRISPR Protein | SpCas9 | KD: ~0.6 nM (binding to sgRNA-bound SpCas9) | - | [11] |

| AcrIIC1 | Anti-CRISPR Protein | NmeCas9, GeoCas9, ThermoCas9 | Kd: 1.78 nM (binding to NmeHNH domain) | - | [12] |

Experimental Protocols

Protocol 1: Inhibition of Cas9 in Human Cells Using Small Molecule Inhibitor BRD0539

This protocol describes the use of BRD0539 to inhibit SpCas9 activity in a human cell line (e.g., U2OS or HEK293T) following the delivery of Cas9 and a single guide RNA (sgRNA).

Materials:

-

Human cell line of interest (e.g., U2OS.eGFP.PEST reporter cells)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Plasmid encoding SpCas9

-

Plasmid or synthetic sgRNA targeting a gene of interest (e.g., eGFP)

-

Transfection reagent (e.g., Lipofectamine or electroporation system)

-

BRD0539 (dissolved in DMSO to create a stock solution, e.g., 10 mM)

-

DMSO (vehicle control)

-

Phosphate-buffered saline (PBS)

-

96-well or other appropriate culture plates

-

Reagents for genomic DNA extraction

-

PCR primers for amplifying the target locus

-

Reagents for next-generation sequencing (NGS) or Sanger sequencing

Procedure:

-

Cell Seeding:

-

One day prior to transfection, seed cells in a 96-well plate at a density that will result in 70-90% confluency at the time of transfection (e.g., 20,000 cells/well).[10]

-

-

Transfection:

-

Inhibitor Treatment:

-

Immediately following transfection, add BRD0539 to the cell culture medium at various final concentrations (e.g., 1 µM, 5 µM, 10 µM, 20 µM).[4]

-

Prepare a vehicle control by adding an equivalent volume of DMSO to a set of wells.

-

For dose-response experiments, a serial dilution of BRD0539 is recommended.[15]

-

-

Incubation:

-

Incubate the cells for 24-48 hours at 37°C in a humidified incubator with 5% CO2. The optimal incubation time may vary depending on the cell type and the specific assay.

-

-

Analysis of Gene Editing Efficiency:

-

Genomic DNA Analysis:

-

After incubation, wash the cells with PBS and harvest them.

-

Extract genomic DNA using a commercial kit.

-

Amplify the genomic region targeted by the sgRNA using high-fidelity PCR.

-

Analyze the PCR products by NGS to quantify the percentage of insertions and deletions (indels). Sanger sequencing followed by TIDE or ICE analysis can be used as an alternative for clonal populations.

-

-

Functional Assay (for reporter cell lines):

-

If using a reporter cell line (e.g., U2OS.eGFP.PEST), quantify the reporter signal (e.g., GFP fluorescence) using flow cytometry or a plate reader. A decrease in GFP signal indicates successful Cas9-mediated gene disruption, while the presence of GFP in BRD0539-treated cells indicates inhibition.[4]

-

-

Protocol 2: Inhibition of Cas9 in Human Cells Using Anti-CRISPR Protein AcrIIA4

This protocol describes the use of a plasmid expressing AcrIIA4 to inhibit SpCas9 activity. AcrIIA4 is typically co-delivered with the Cas9 and sgRNA components.

Materials:

-

Human cell line of interest (e.g., HEK293T)

-

Complete cell culture medium

-

Plasmid encoding SpCas9

-

Plasmid encoding the sgRNA

-

Plasmid encoding AcrIIA4 (often with a fluorescent marker for tracking)

-

Transfection reagent suitable for co-transfection

-

Reagents for analysis (as described in Protocol 1)

Procedure:

-

Cell Seeding:

-

Seed cells as described in Protocol 1.

-

-

Co-transfection:

-

Prepare a transfection mix containing the SpCas9 plasmid, the sgRNA plasmid, and the AcrIIA4 expression plasmid.

-

A typical starting ratio might be 1:1:1 (by mass) for the three plasmids. It is recommended to optimize the ratio of the AcrIIA4 plasmid to the Cas9/sgRNA plasmids to achieve the desired level of inhibition.

-

Transfect the cells with the plasmid mixture using your preferred method.[16]

-

As a control, transfect a set of cells with the Cas9 and sgRNA plasmids along with an empty vector or a vector expressing a non-functional protein.

-

-

Incubation:

-

Incubate the cells for 48-72 hours to allow for plasmid expression and Cas9-mediated editing (or inhibition).

-

-

Analysis of Gene Editing Efficiency:

-

If the AcrIIA4 and/or Cas9 plasmids contain a fluorescent marker, you can use flow cytometry to sort the successfully transfected cells before analysis.

-

Perform genomic DNA analysis or a functional assay as described in Protocol 1 to determine the extent of Cas9 inhibition by AcrIIA4. A reduction in indel frequency or a rescue of the reporter signal in the presence of the AcrIIA4 plasmid indicates successful inhibition.

-

Concluding Remarks

The use of Cas9 inhibitors like Acr proteins and small molecules provides a powerful means to control CRISPR-Cas9 genome editing experiments. By carefully selecting the appropriate inhibitor and optimizing its delivery and concentration, researchers can significantly improve the precision and safety of their gene editing workflows. The protocols provided here serve as a starting point and should be adapted and optimized for the specific cell type and experimental goals.

References

- 1. Identification and Analysis of Small Molecule Inhibitors of CRISPR-Cas9 in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. A general approach to identify cell-permeable and synthetic anti-CRISPR small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Diverse Mechanisms of CRISPR-Cas9 Inhibition by Type IIC Anti-CRISPR Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. axonmedchem.com [axonmedchem.com]

- 7. Inhibition Mechanism of an Anti-CRISPR Suppressor AcrIIA4 Targeting SpyCas9 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Conformational plasticity of SpyCas9 induced by AcrIIA4 and AcrIIA2: Insights from molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Comprehensive deletion scan of anti-CRISPR AcrIIA4 reveals essential and dispensable domains for Cas9 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. selleckchem.com [selleckchem.com]

- 11. Solution structure and dynamics of anti-CRISPR AcrIIA4, the Cas9 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A redox switch regulates the assembly and anti-CRISPR activity of AcrIIC1 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. idtdna.com [idtdna.com]

- 14. Video: Genome Editing in Mammalian Cell Lines using CRISPR-Cas [jove.com]

- 15. Application of the SpCas9 inhibitor BRD0539 for CRISPR/Cas9-based genetic tools in Lacticaseibacillus paracasei - PMC [pmc.ncbi.nlm.nih.gov]

- 16. genecopoeia.com [genecopoeia.com]

Application Notes and Protocols for Cas9 Inhibitor (Cas9-IN-1) in Mammalian Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

The CRISPR/Cas9 system has revolutionized the field of genome editing, offering a powerful tool for precise genetic manipulation.[1][2] The core of this system is the Cas9 nuclease, an RNA-guided enzyme that introduces double-strand breaks at specific genomic loci.[3][4][5] While the applications of CRISPR/Cas9 are vast, the ability to control its activity is crucial for minimizing off-target effects and ensuring the safety and efficacy of potential therapeutic applications.[1] Small molecule inhibitors of Cas9 offer a promising approach for the temporal and dose-dependent regulation of its gene-editing activity.

This document provides detailed application notes and experimental protocols for a hypothetical small molecule inhibitor, Cas9-IN-1 , designed to modulate the activity of Streptococcus pyogenes Cas9 (SpCas9) in mammalian cells. The protocols outlined below will guide researchers in characterizing the inhibitory effects of this compound and similar molecules.

Mechanism of Action

This compound is a hypothetical, cell-permeable small molecule designed to be a non-competitive inhibitor of SpCas9. It is proposed to bind to an allosteric site on the Cas9 protein, inducing a conformational change that reduces its DNA cleavage efficiency without affecting its ability to bind to the guide RNA (gRNA) or the target DNA. This mechanism allows for a titratable control over gene editing outcomes.

Quantitative Data Summary

The following table summarizes the hypothetical biochemical and cellular data for this compound. This data is provided as an example for researchers to compare their experimental findings.

| Parameter | Value | Cell Line | Notes |

| Biochemical IC50 | 150 nM | - | In vitro cleavage assay with purified SpCas9 protein. |

| Cellular EC50 | 1.2 µM | HEK293T | Measured by inhibition of GFP disruption. |

| Optimal Concentration | 5 - 10 µM | Various | Effective inhibition of gene editing with minimal cytotoxicity. |

| Cytotoxicity (CC50) | > 50 µM | HeLa, U2OS | Assessed after 48 hours of continuous exposure. |

| Effect on HDR | Concentration-dependent decrease | - | Homology Directed Repair is more sensitive to inhibition than NHEJ. |

| Effect on NHEJ | Concentration-dependent decrease | - | Non-Homologous End Joining shows moderate inhibition. |

Signaling Pathway Diagram

References

Application Notes and Protocols for Effective Inhibition of Cas9

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the effective concentrations and inhibitory mechanisms of selected small-molecule and protein-based inhibitors of Streptococcus pyogenes Cas9 (SpCas9). Detailed protocols for key experimental assays to determine inhibitor efficacy are also included.

Introduction to Cas9 Inhibition

The CRISPR-Cas9 system has revolutionized genome editing, offering unprecedented precision in modifying genetic material. However, the constitutive activity of the Cas9 nuclease can lead to off-target effects and unintended genomic alterations. The development of Cas9 inhibitors is crucial for gaining temporal and dose-dependent control over its activity, thereby enhancing the safety and specificity of CRISPR-based therapies and research applications. This document focuses on two major classes of Cas9 inhibitors: small molecules and anti-CRISPR (Acr) proteins.

Quantitative Data on Cas9 Inhibitors

The inhibitory potential of various compounds against SpCas9 has been quantified using both in vitro and cell-based assays. The following table summarizes the effective concentrations for notable inhibitors.

| Inhibitor | Type | Assay Type | Metric | Effective Concentration | Reference |

| BRD0539 | Small Molecule | In vitro DNA cleavage | IC50 | 22 µM | [1][2][3][4][5] |

| eGFP disruption assay | EC50 | 11 µM | [4] | ||

| SP2 | Small Molecule | Reporter cell assay | EC50 | 5.07 µM | [6] |

| SP24 | Small Molecule | Reporter cell assay | EC50 | 0.57 µM | [6] |

| Fluorescence polarization assay | IC50 (vs. Cas9-sgRNA) | ~7 µM | [7] | ||

| Fluorescence polarization assay | IC50 (vs. Cas9 WT) | ~14 µM | [7] | ||

| AcrIIA4 | Anti-CRISPR Protein | Binding assay | Kd | 0.6 nM | [8] |

Signaling Pathways and Mechanisms of Action

Inhibition of Cas9 can influence cellular pathways, primarily those related to DNA damage and repair. Cas9-induced double-strand breaks (DSBs) are known to activate the p53 signaling pathway. Furthermore, Cas9 has been shown to interact with the KU86 subunit of the DNA-dependent protein kinase (DNA-PK) complex, potentially disrupting the non-homologous end joining (NHEJ) DNA repair pathway.[9] The inhibitors discussed below act directly on the Cas9 protein to prevent these downstream events.

Small Molecule Inhibitors

Small molecule inhibitors offer advantages such as cell permeability, reversible action, and non-immunogenicity.[10]

-

BRD0539 : This compound inhibits SpCas9 by blocking its binding to DNA.[1]

-

SP2 and SP24 : These inhibitors are thought to interact with both the SpCas9 protein and the SpCas9-gRNA ribonucleoprotein (RNP) complex to inhibit its activity.[1]

Anti-CRISPR (Acr) Proteins

Acr proteins are potent, naturally occurring inhibitors of Cas9.

-

AcrIIA4 : This protein functions as a DNA mimic. It binds to the assembled Cas9-sgRNA complex and competitively occupies the PAM-interacting site, thereby preventing the recognition of the DNA target.[8][10][11][12][13] It also blocks access to the RuvC catalytic pocket.[8][11]

Figure 1. Mechanism of Cas9 action and points of inhibition.

Experimental Protocols

In Vitro Cas9 DNA Cleavage Assay

This assay directly measures the ability of a compound to inhibit the endonuclease activity of purified Cas9 protein.

Materials:

-

Purified SpCas9 protein

-

In vitro transcribed or synthetic single-guide RNA (sgRNA) targeting a known DNA sequence

-

Linearized plasmid DNA or a PCR amplicon containing the target sequence

-

Test inhibitor compound (e.g., small molecule or Acr protein)

-

Nuclease-free water

-

10x Cas9 reaction buffer (e.g., 200 mM HEPES, 1 M KCl, 50 mM MgCl₂, 10 mM DTT, pH 7.5)

-

Proteinase K

-

DNA loading dye

-

Agarose gel (1-1.5%) and electrophoresis system

-

Gel imaging system

Protocol:

-

Prepare Cas9-sgRNA RNP Complex:

-

Inhibitor Incubation:

-

Add the test inhibitor at various concentrations to the pre-formed RNP complexes. Include a vehicle control (e.g., DMSO for small molecules).

-

Incubate at room temperature for 15-30 minutes.

-

-

Cleavage Reaction:

-

Reaction Termination and Analysis:

-

Stop the reaction by adding Proteinase K and incubating at 56°C for 15 minutes to degrade the Cas9 protein.[1]

-

Add DNA loading dye to the samples.

-

Resolve the DNA fragments by agarose gel electrophoresis.

-

Visualize the gel using a gel imaging system. Cleavage is indicated by the presence of DNA fragments of the expected sizes.

-

-

Data Analysis:

-

Quantify the band intensities of the uncut substrate and the cleavage products.

-

Calculate the percentage of cleavage inhibition for each inhibitor concentration relative to the vehicle control.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Figure 2. Workflow for the in vitro Cas9 cleavage assay.

Cell-Based Cas9 Activity Reporter Assay

This assay measures Cas9 activity within a cellular context using a fluorescent reporter. Inhibition of Cas9 activity results in the restoration of fluorescence.

Materials:

-

HEK293T cells (or other suitable cell line)

-

Cell culture medium and supplements

-

Reporter plasmid expressing a fluorescent protein (e.g., EGFP) with a target site for a specific sgRNA.

-

Plasmid expressing SpCas9 and the corresponding sgRNA.

-

Transfection reagent (e.g., Lipofectamine)

-

Test inhibitor compound

-

Flow cytometer

Protocol:

-

Cell Seeding:

-

Seed HEK293T cells in a multi-well plate (e.g., 12-well or 24-well) at a density that will result in 70-80% confluency at the time of transfection.

-

-

Transfection:

-

Co-transfect the cells with the EGFP reporter plasmid and the Cas9-sgRNA expression plasmid using a suitable transfection reagent according to the manufacturer's protocol.[16]

-

-

Inhibitor Treatment:

-

Approximately 4-6 hours post-transfection, replace the medium with fresh medium containing the test inhibitor at various concentrations. Include a vehicle control.

-

-

Incubation:

-

Incubate the cells for 48-72 hours to allow for plasmid expression, Cas9-mediated cleavage, and inhibitor action.

-

-

Flow Cytometry Analysis:

-

Harvest the cells by trypsinization and resuspend them in a suitable buffer (e.g., PBS with 2% FBS).

-

Analyze the percentage of EGFP-positive cells using a flow cytometer. In the absence of an effective inhibitor, Cas9 will disrupt the EGFP gene, leading to a low percentage of fluorescent cells. Inhibition of Cas9 will preserve the EGFP gene, resulting in a higher percentage of fluorescent cells.[17]

-

-

Data Analysis:

-

Normalize the percentage of EGFP-positive cells in the inhibitor-treated samples to the vehicle control.

-

Determine the EC50 value by plotting the normalized EGFP expression against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Figure 3. Workflow for the cell-based Cas9 reporter assay.

Conclusion

The ability to control Cas9 activity is paramount for the advancement of CRISPR-based technologies. The small molecules and anti-CRISPR proteins described herein represent valuable tools for researchers to modulate genome editing outcomes. The provided protocols offer standardized methods for evaluating the efficacy of these and other novel Cas9 inhibitors.

References

- 1. Identification and Analysis of Small Molecule Inhibitors of CRISPR-Cas9 in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. axonmedchem.com [axonmedchem.com]

- 3. BRD 0539 | CRISPR Reagents: R&D Systems [rndsystems.com]

- 4. BRD 0539 | CRISPR Reagents | Tocris Bioscience [tocris.com]

- 5. selleckchem.com [selleckchem.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. CAS9 is a genome mutator by directly disrupting DNA-PK dependent DNA repair pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inhibition Mechanism of an Anti-CRISPR Suppressor AcrIIA4 Targeting SpyCas9 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Inhibition Mechanism of an Anti-CRISPR Suppressor AcrIIA4 Targeting SpyCas9 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Structural basis of CRISPR-SpyCas9 inhibition by an anti-CRISPR protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Disabling Cas9 by an anti-CRISPR DNA mimic - PMC [pmc.ncbi.nlm.nih.gov]

- 14. In vitro Enzymology of Cas9 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. A cleavage-based surrogate reporter for the evaluation of CRISPR–Cas9 cleavage efficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 17. portals.broadinstitute.org [portals.broadinstitute.org]

Application Notes and Protocols for CRISPR/Cas9 Delivery into Primary Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Clustered Regularly Interspaced Short Palindromic Repeats (CRISPR)/Cas9 system has emerged as a powerful and versatile tool for genome editing, offering unprecedented precision in modifying the genetic material of living organisms.[1] Its application in primary cells, which are isolated directly from living tissue and have a limited lifespan in culture, holds immense therapeutic potential for treating genetic disorders and developing novel cell-based therapies. However, the efficient and safe delivery of CRISPR/Cas9 components into these clinically relevant cells remains a critical challenge.[2]

This document provides detailed application notes and protocols for the delivery of "all-in-one" CRISPR/Cas9 systems, where the Cas9 nuclease and the single guide RNA (sgRNA) are delivered concurrently, into various primary cell types. The term "Cas9-IN-1" is interpreted here as such "all-in-one" delivery systems. We will focus on three primary delivery modalities: Electroporation , Lipid Nanoparticles (LNPs) , and Viral Vectors (Lentivirus and Adeno-Associated Virus) .

Mechanism of Action: The CRISPR/Cas9 System

The CRISPR/Cas9 system functions as a molecular scissor guided to a specific DNA target. The two essential components are:

-

Cas9 Nuclease: An enzyme that creates a double-strand break (DSB) in the DNA.[3]

-

Single Guide RNA (sgRNA): A synthetic RNA molecule composed of a scaffold sequence that binds to Cas9 and a user-defined ~20 nucleotide spacer sequence that directs the Cas9 to a complementary target DNA sequence.[3]

For cleavage to occur, the target DNA sequence must be immediately followed by a short DNA sequence known as a Protospacer Adjacent Motif (PAM).[4] For the commonly used Streptococcus pyogenes Cas9 (SpCas9), the PAM sequence is NGG (where N can be any nucleotide).[4]

Once the DSB is created, the cell's natural DNA repair mechanisms are activated. The two main repair pathways are:

-

Non-Homologous End Joining (NHEJ): An error-prone pathway that often results in small insertions or deletions (indels) at the cut site, leading to gene knockout.

-

Homology Directed Repair (HDR): A more precise pathway that can be harnessed to knock in specific genetic modifications by providing a DNA repair template.

Signaling Pathway of CRISPR/Cas9 Action

Caption: Mechanism of CRISPR/Cas9-mediated gene editing.

Delivery Methods into Primary Cells: A Comparative Overview

The choice of delivery method is critical for successful gene editing in primary cells and depends on the specific cell type, experimental goals, and desired outcomes.

| Delivery Method | Form of CRISPR/Cas9 | Advantages | Disadvantages | Primary Cell Types |